molecular formula C11H9N5O3S B5793397 4-methyl-N'-(2-nitrobenzylidene)-1,2,3-thiadiazole-5-carbohydrazide

4-methyl-N'-(2-nitrobenzylidene)-1,2,3-thiadiazole-5-carbohydrazide

Cat. No.: B5793397
M. Wt: 291.29 g/mol
InChI Key: GLZKOJVPDFYNPF-WUXMJOGZSA-N
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Description

4-methyl-N'-(2-nitrobenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiadiazole and has shown promising results in scientific research, particularly in the areas of medicine and agriculture.

Mechanism of Action

The mechanism of action of 4-methyl-N'-(2-nitrobenzylidene)-1,2,3-thiadiazole-5-carbohydrazide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-N'-(2-nitrobenzylidene)-1,2,3-thiadiazole-5-carbohydrazide in lab experiments include its high purity, good yield, and potential for use as an anti-cancer agent. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-methyl-N'-(2-nitrobenzylidene)-1,2,3-thiadiazole-5-carbohydrazide. These include further studies to understand its mechanism of action, optimization of its synthesis method, and testing its potential applications in agriculture, such as its use as a pesticide or herbicide. Additionally, further studies are needed to evaluate its potential as a therapeutic agent for other diseases besides cancer.

Synthesis Methods

The synthesis of 4-methyl-N'-(2-nitrobenzylidene)-1,2,3-thiadiazole-5-carbohydrazide involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the product is obtained in good yield and purity.

Scientific Research Applications

4-methyl-N'-(2-nitrobenzylidene)-1,2,3-thiadiazole-5-carbohydrazide has been extensively studied for its potential applications in various fields, including medicine and agriculture. In the medical field, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

4-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3S/c1-7-10(20-15-13-7)11(17)14-12-6-8-4-2-3-5-9(8)16(18)19/h2-6H,1H3,(H,14,17)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZKOJVPDFYNPF-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SN=N1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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